1-Amino-3-(4-nitrophenoxy)propan-2-ol
Description
1-Amino-3-(4-nitrophenoxy)propan-2-ol is a secondary alcohol and amine derivative with a 4-nitrophenoxy substituent. The compound features a propan-2-ol backbone where the amino group (-NH₂) is at position 1, and the 4-nitrophenoxy group (-O-C₆H₄-NO₂) is at position 2.
Structure
2D Structure
Properties
Molecular Formula |
C9H12N2O4 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
1-amino-3-(4-nitrophenoxy)propan-2-ol |
InChI |
InChI=1S/C9H12N2O4/c10-5-8(12)6-15-9-3-1-7(2-4-9)11(13)14/h1-4,8,12H,5-6,10H2 |
InChI Key |
KPZYZMIPQWYOMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(4-nitrophenoxy)propan-2-ol typically involves the reaction of 4-nitrophenol with epichlorohydrin, followed by the introduction of an amino group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically obtained as a crystalline solid with a high degree of purity .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(4-nitrophenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated products.
Scientific Research Applications
1-Amino-3-(4-nitrophenoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(4-nitrophenoxy)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenoxy group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key analogs based on substituent variations, molecular weights, and functional group impacts:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group (in the target compound) increases electrophilicity at the aromatic ring, favoring reactions like nucleophilic aromatic substitution. In contrast, methoxyethyl (electron-donating) groups (e.g., ) may stabilize the ring against electrophilic attacks.
- Solubility Trends : Halogenated derivatives (e.g., 4-Cl in ) are typically less water-soluble than nitro-substituted analogs. Methoxyethyl groups () may enhance solubility in alcohols or ethers.
- Steric Effects : Bulky substituents like 3-methyl in could hinder molecular packing, affecting melting points or crystallinity.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 1-Amino-3-(4-nitrophenoxy)propan-2-ol, and how can purity be optimized?
- Methodology :
- Epoxide Aminolysis : React epichlorohydrin with 4-nitrophenol under basic conditions (e.g., K₂CO₃) to form the phenoxy intermediate, followed by nucleophilic substitution with ammonia to introduce the amino group .
- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity. Monitor by TLC and HPLC .
- Critical Parameters : Temperature control (<60°C) prevents nitro group reduction; anhydrous conditions minimize side reactions .
Q. How can the structure of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR : Compare <sup>1</sup>H-NMR peaks to analogs (e.g., δ 6.8–8.2 ppm for aromatic protons, δ 3.5–4.5 ppm for methine/methylene groups adjacent to O/N) .
- FT-IR : Identify key functional groups: N-H stretch (~3300 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and nitro group (~1520 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion ([M+H]<sup>+</sup> at m/z 242.2) and fragmentation patterns .
Q. What are the key functional groups influencing reactivity in this compound?
- Functional Groups :
- Nitro Group : Electron-withdrawing nature directs electrophilic substitution reactions (e.g., nitration) to the meta position .
- Amino Group : Participates in nucleophilic substitutions (e.g., acylation, Schiff base formation) .
- Hydroxyl Group : Enables esterification or etherification under mild acidic/basic conditions .
Advanced Research Questions
Q. How does the nitro group impact regioselectivity in substitution reactions?
- Mechanistic Insight :
- The nitro group deactivates the aromatic ring, favoring electrophilic attacks at the para position relative to the phenoxy linkage. Computational studies (DFT) show reduced electron density at the ortho/para sites .
- Experimental Validation : React with bromine in acetic acid; UV-Vis and <sup>13</sup>C-NMR confirm bromination at the para position .
Q. What strategies resolve contradictions in reported biological activity data?
- Case Study : Conflicting IC₅₀ values for antiproliferative activity (e.g., 2 µM vs. 10 µM in different studies):
- Replication : Standardize assay conditions (cell line, incubation time, solvent controls) .
- Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity .
Q. How can computational modeling predict interaction with biological targets?
- Methods :
- Docking Simulations : Use AutoDock Vina to model binding to β-adrenergic receptors (shared homology with structurally related amino alcohols) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) to assess binding free energies .
Key Recommendations for Researchers
- Synthesis : Prioritize epoxide aminolysis for scalability; optimize solvent polarity to reduce by-products.
- Characterization : Combine NMR, FT-IR, and HRMS for unambiguous structural confirmation.
- Biological Studies : Pre-screen metabolites to avoid false-positive/negative results in activity assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
